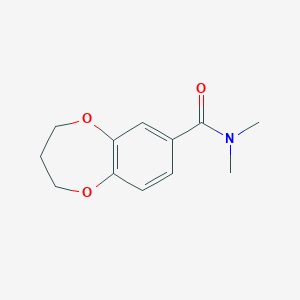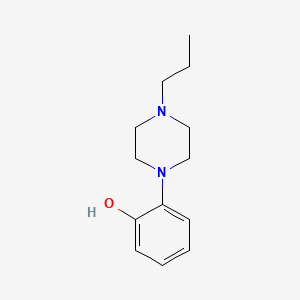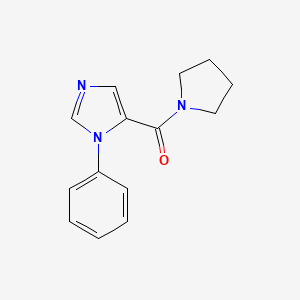![molecular formula C18H17N3O B7500469 N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide, also known as AG-1295, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the quinoxaline family and has a molecular weight of 309.4 g/mol. AG-1295 has been shown to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and survival.
Mechanism of Action
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide exerts its inhibitory effect on PDGFR by binding to the ATP-binding site of the receptor and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival, which are critical processes for cancer and fibrosis development.
Biochemical and Physiological Effects:
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has been shown to have a potent inhibitory effect on PDGFR activity, leading to the inhibition of downstream signaling pathways. This results in the suppression of cell proliferation, migration, and survival, which are critical processes for cancer and fibrosis development. In addition, N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often dysregulated in cancer.
Advantages and Limitations for Lab Experiments
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has several advantages for lab experiments, including its potent inhibitory effect on PDGFR activity, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer and fibrosis. However, there are also some limitations to using N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in lab experiments, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide research, including:
1. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in combination with other cancer therapies to enhance its efficacy and reduce potential resistance.
2. Developing more potent and selective PDGFR inhibitors based on the structure of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide.
3. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in other fibrotic diseases, such as renal fibrosis and cardiac fibrosis.
4. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in other signaling pathways that are dysregulated in cancer and fibrosis, such as the epidermal growth factor receptor (EGFR) pathway.
5. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide as a diagnostic tool for PDGFR-positive tumors.
Synthesis Methods
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide can be synthesized using a multistep process that involves the reaction of 4-methylbenzylamine with 2-bromoacetylquinoxaline, followed by N-methylation of the resulting intermediate with formaldehyde and dimethylamine. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic applications. One of the major areas of research is cancer, where PDGFR signaling has been implicated in tumor growth and metastasis. N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has been shown to inhibit the proliferation and migration of cancer cells in vitro and suppress tumor growth in animal models. In addition, N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has also been investigated for its potential use in the treatment of fibrotic diseases, such as pulmonary fibrosis and liver fibrosis, where PDGFR signaling plays a critical role in the development of fibrosis.
properties
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-7-9-14(10-8-13)12-21(2)18(22)17-11-19-15-5-3-4-6-16(15)20-17/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOTXUDIWOXFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)


